molecular formula C10H19ClN2O B11755768 (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11755768
M. Wt: 218.72 g/mol
InChI Key: NZXBSQVIGCLLFD-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a unique structure with both amino and chloro substituents, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable piperidine derivative, which undergoes chlorination to introduce the chloro substituent. This intermediate is then reacted with a chiral amine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a piperidine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield imines or nitriles, while reduction can produce piperidine derivatives

Scientific Research Applications

(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one include:

  • (S)-2-Amino-1-(®-3-hydroxy-piperidin-1-yl)-3-methyl-butan-1-one
  • (S)-2-Amino-1-(®-3-methyl-piperidin-1-yl)-3-methyl-butan-1-one
  • (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-3-methyl-butan-1-one

Uniqueness

The uniqueness of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-chloropiperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1

InChI Key

NZXBSQVIGCLLFD-BDAKNGLRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.